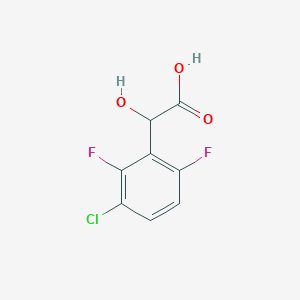

3-Chloro-2,6-difluoromandelic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF2O3 |

|---|---|

Molecular Weight |

222.57 g/mol |

IUPAC Name |

2-(3-chloro-2,6-difluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H5ClF2O3/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

InChI Key |

VSBLWJOHTSXNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2,6 Difluoromandelic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Chloro-2,6-difluoromandelic Acid

The retrosynthetic analysis of this compound primarily involves the disconnection of the α-hydroxycarboxylic acid moiety. The most logical disconnection is at the C-C bond between the carbonyl carbon and the aromatic ring, leading back to a substituted acetophenone (B1666503) precursor. This strategy is advantageous as it allows for the introduction of the chiral center at a later stage.

A key precursor identified through this analysis is 3-chloro-2,6-difluoroacetophenone . This can be conceptually derived from the commercially available 3-chloro-2,6-difluorophenylacetic acid through various synthetic transformations. uni.lu Another plausible retrosynthetic route involves the direct oxidation of the corresponding styrene (B11656) derivative, a method that has been patented for the synthesis of mandelic acid itself. google.com

The primary retrosynthetic disconnection can be illustrated as follows:

This leads to two main synthetic strategies:

Cyanohydrin formation followed by hydrolysis: This classic approach involves the reaction of 3-chloro-2,6-difluoroacetophenone with a cyanide source (e.g., HCN or a cyanide salt) to form the corresponding cyanohydrin. Subsequent hydrolysis of the nitrile group yields the racemic mandelic acid.

Nucleophilic addition to a glyoxylic acid derivative: This method utilizes an organometallic reagent, such as a Grignard or organolithium reagent derived from a halo-substituted benzene (B151609), which adds to an ester of glyoxylic acid.

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of paramount importance. Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and biocatalytic transformations.

Asymmetric Catalysis in the α-Hydroxylation of Substituted Acetophenones

A highly effective method for introducing the chiral hydroxyl group is the asymmetric α-hydroxylation of the corresponding acetophenone precursor. This can be achieved through both metal-catalyzed and organocatalytic approaches.

The use of chiral transition metal complexes to catalyze the enantioselective α-hydroxylation of ketones is a well-established strategy. researchgate.net Ruthenium complexes, in particular, have shown excellent performance in the asymmetric hydrogenation of prochiral ketones, a reaction closely related to the desired hydroxylation. mdpi.commdpi.com For the synthesis of this compound, a chiral ruthenium or other transition metal complex could be employed to catalyze the oxidation of the enolate of 3-chloro-2,6-difluoroacetophenone.

| Catalyst Type | Ligand | Oxidant | Typical Enantiomeric Excess (ee) |

| Ruthenium-based | Chiral diphosphine and diamine ligands | Molecular oxygen, peroxides | High (often >90%) |

| Copper-based | Chiral N-heterocyclic carbene (NHC) ligands | Various | Good to excellent |

This table presents generalized data for asymmetric α-hydroxylation of acetophenones, which can be extrapolated to the synthesis of the target molecule.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov Proline and its derivatives are effective catalysts for the α-amination and α-oxidation of carbonyl compounds. nih.gov For the synthesis of this compound, a chiral organocatalyst could be used to mediate the enantioselective α-hydroxylation of 3-chloro-2,6-difluoroacetophenone.

A common approach involves the use of a chiral amine catalyst to form a chiral enamine intermediate with the ketone. This intermediate then reacts with an electrophilic oxygen source, such as a peroxide or an oxaziridine, to introduce the hydroxyl group stereoselectively. organic-chemistry.org

Biocatalytic Transformations for Chiral Induction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govnih.govacs.orgresearchgate.net Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity.

One of the most widely used biocatalytic methods for obtaining enantiopure mandelic acids is the kinetic resolution of a racemic mixture. tandfonline.compsu.edu This typically involves the use of lipases to selectively acylate or hydrolyze one enantiomer of a racemic mandelic acid ester, leaving the other enantiomer unreacted and thus resolved.

Lipases from various sources, such as Candida antarctica and Pseudomonas species, have been successfully employed for the resolution of mandelic acid derivatives. tandfonline.commdpi.comnih.gov The enantioselectivity of these enzymes can be influenced by the choice of solvent, acyl donor, and temperature. tandfonline.commdpi.com For the synthesis of enantiopure this compound, a racemic ester of the acid would be subjected to enzymatic resolution.

| Enzyme Source | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) of Product |

| Penicillium roqueforti lipase (B570770) | Deacylation | Methyl O-butyryl-(RS)-mandelates | (S)-mandelates | ≥ 97% |

| Pseudomonas sp. lipase | Acylation | Methyl (RS)-mandelates | (R)-mandelates | ≥ 98% |

| Thermophilic lipase (BTL2) | Transesterification | (R,S)-mandelic acid | (R)- or (S)-mandelic acid | >99% |

This table showcases the effectiveness of lipase-catalyzed resolution for mandelic acid and its derivatives, a strategy directly applicable to this compound. tandfonline.commdpi.com

Another biocatalytic approach involves the use of nitrilases, which can enantioselectively hydrolyze a racemic cyanohydrin precursor to the corresponding α-hydroxy acid. ecust.edu.cnnih.govnih.gov This method offers the potential for a highly efficient synthesis, as the starting materials are readily accessible.

Chiral Auxiliary-Mediated Asymmetric Synthesis of the α-Hydroxy Acid Moiety

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing the formation of a specific stereoisomer. wikipedia.org After the desired reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org

This methodology has been successfully applied to the synthesis of α-hydroxy acids. One approach involves the use of chiral oxazolidinones, which are widely employed in stereoselective aldol (B89426) reactions. wikipedia.orgresearchgate.net By using a Lewis acid and a base, a (Z)-enolate can be generated, which then reacts with an aldehyde to form two adjacent stereocenters with high diastereoselectivity. wikipedia.org The choice of chiral auxiliary and reaction conditions can allow for the selective synthesis of different diastereomers. researchgate.net

Carbohydrate-derived auxiliaries have also proven effective. thieme-connect.com For example, a 6-deoxy-d-glucopyranoside derivative can be used for the highly diastereoselective α-alkylation of an ester. thieme-connect.com Deprotonation leads to a metal-associated Z-enolate, which is then attacked by an electrophile from the less hindered side. thieme-connect.com

Diastereoselective Synthesis through Chiral Reagent Control

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture. This can be achieved through the use of chiral reagents that influence the stereochemical course of a reaction.

For instance, in a Prins-type cyclization, the use of a titanium-based Lewis acid can promote the selective addition of a silylcarbanion to an aldehyde, resulting in the formation of anti homoallylic alcohols with high diastereoselectivity. mdpi.com The reaction proceeds through a transition state where the Lewis acid coordinates to both the aldehyde and the silyl (B83357) ether, directing the nucleophilic attack to one face of the aldehyde. mdpi.com

Racemic Synthesis and Subsequent Enantiomeric Resolution Techniques

When a chiral compound is synthesized from achiral starting materials without the use of chiral catalysts or auxiliaries, a racemic mixture of both enantiomers is typically formed. libretexts.org The separation of these enantiomers, a process known as resolution, is crucial for obtaining the desired stereoisomer. libretexts.org

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation

A widely used method for resolving racemic acids is the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomers of the acid can be regenerated by treatment with a strong acid. libretexts.org

The success of this method depends on several factors, including the choice of the resolving agent and the solvent. researchgate.net The crystal packing and hydrogen-bonding networks of the diastereomeric salts play a crucial role in the efficiency of the separation. rsc.org

| Resolving Agent Type | Example Resolving Agents |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethanamine |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer an alternative to classical resolution for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including mandelic acid derivatives. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and higher efficiency. nih.govchromatographytoday.com

The separation of enantiomers by SFC is influenced by several parameters, including the type and concentration of the modifier (an organic solvent added to the mobile phase), the column temperature, and the backpressure. nih.gov For instance, in the separation of mandelic acid derivatives, increasing the proportion of the modifier generally leads to a decrease in retention time, separation factor, and resolution. nih.gov The choice of modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol) also significantly impacts the retention behavior of the analytes. nih.gov

| Parameter | Effect on SFC Separation of Mandelic Acids |

| Modifier Concentration | Increased concentration generally decreases retention, separation factor, and resolution. nih.gov |

| Modifier Type | The order of increasing retention factor is typically methanol < ethanol < isopropanol (B130326). nih.gov |

| Column Temperature | Increasing temperature generally decreases the separation factor and resolution. nih.gov |

| Backpressure | Increased backpressure typically leads to a decrease in retention factor. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers of chiral molecules like this compound is a critical step for both analytical characterization and preparative isolation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective and widely used methods for this purpose. nih.govnih.gov For mandelic acid and its halogenated derivatives, polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support, are particularly effective. nih.gov

A typical approach involves a normal-phase mobile system. This system usually consists of a primary non-polar solvent, such as n-hexane, mixed with a polar alcohol modifier like isopropanol or ethanol. nih.gov To suppress the ionization of the carboxylic acid group and ensure consistent interaction with the stationary phase, a small percentage of an acidic additive, commonly trifluoroacetic acid (TFA), is incorporated into the mobile phase. nih.gov The detection is typically carried out using a UV detector at a wavelength where the aromatic ring of the molecule absorbs significantly, for instance, around 210-230 nm. nih.gov

Table 1: Exemplary HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Reported Resolution (RS) | Reference |

|---|---|---|---|---|

| Mandelic Acid | CHIRALPAK® IC | n-Hexane/Isopropanol/TFA (80:20:0.1) | 2.21 | nih.govzju.edu.cn |

| 2-Chloromandelic Acid | CHIRALPAK® IC | n-Hexane/Ethanol/TFA (80:20:0.1) | Low | nih.gov |

| (±)-Mandelic Acid | Molecularly Imprinted Polymer (MIP) | Phosphate Buffer (pH 5.0) | >1.5 | scielo.brresearchgate.net |

| Halogenated Mandelic Acids | Reversed-phase C18 column | Methanol/Aqueous solution with L-leucine and Zn2+ | Baseline separation achieved | nih.gov |

Functionalization of Pre-existing Halogenated Aromatic Scaffolds

The synthesis of a polysubstituted aromatic compound like this compound often relies on the strategic functionalization of a simpler, pre-existing halogenated benzene ring. This approach avoids issues with controlling the position of substituents (regioselectivity) during the synthesis.

One viable synthetic pathway begins with a commercially available, appropriately substituted aromatic scaffold, such as 1-Bromo-3-chloro-2,6-difluorobenzene . The synthesis would then proceed by introducing the α-hydroxyacetic acid side chain at the position of the bromine atom. A common method to achieve this is through a metal-halogen exchange followed by reaction with an appropriate electrophile. For example, the bromo-substituted scaffold can be converted into an organolithium or Grignard reagent. This nucleophilic intermediate can then react with an ester of glyoxylic acid (e.g., ethyl glyoxylate) to form the α-hydroxy ester. The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

Another powerful strategy involves the direct C-H functionalization of a simpler mandelic acid derivative, although this can be more challenging for achieving the desired substitution pattern. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are fundamental tools in this area, allowing for the precise formation of carbon-carbon or carbon-heteroatom bonds. rsc.orgjocpr.comnih.gov For instance, a suitably protected difluoromandelic acid derivative could potentially be selectively chlorinated at the 3-position using advanced catalytic methods that employ directing groups to control the reaction's location on the aromatic ring.

Table 2: Conceptual Synthetic Pathway from a Halogenated Scaffold

| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 1-Bromo-3-chloro-2,6-difluorobenzene | n-Butyllithium or Mg | 3-Chloro-2,6-difluorophenyllithium (or Grignard) | Metal-Halogen Exchange |

| 2 | Organometallic Intermediate | Ethyl glyoxylate | Ethyl 3-chloro-2,6-difluoromandelate | Nucleophilic Addition |

| 3 | Ethyl 3-chloro-2,6-difluoromandelate | H3O+ / Heat | This compound | Ester Hydrolysis |

Optimization of Reaction Conditions and Process Intensification in Synthesis

The successful laboratory synthesis of this compound is the first step toward its practical application. For manufacturing, the process must be optimized to ensure it is efficient, safe, reproducible, and sustainable. This involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Optimization of Reaction Conditions involves the methodical variation of parameters such as:

Catalyst and Ligand: In metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), the choice of the metal precursor and the ancillary ligand is critical. Different ligands can dramatically affect reaction rate, selectivity, and tolerance to other functional groups. numberanalytics.comresearchgate.net

Solvent: The solvent can influence reactant solubility, reaction rates, and in some cases, the reaction pathway itself.

Temperature: Reaction kinetics are highly dependent on temperature. Optimization seeks the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and potential side reactions.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding unnecessary energy use and product degradation from prolonged heating.

Process Intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com In pharmaceutical and fine chemical synthesis, this often involves transitioning from traditional batch reactors to modern continuous flow systems. pharmasalmanac.compharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic or fast reactions. cetjournal.it This enhanced control can lead to higher yields, improved safety, and the ability to perform chemistry that is not feasible in batch mode. pharmasalmanac.com Furthermore, process intensification aligns with the principles of green chemistry by reducing solvent volumes and waste generation. pharmafeatures.comcetjournal.it

Table 3: Factors for Optimization in a Hypothetical Cross-Coupling Synthesis

| Parameter | Variables to Test | Goal |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 | Maximize yield and turnover number |

| Ligand | SPhos, XPhos, Buchwald or Josiphos families | Improve reaction scope and efficiency |

| Base | K2CO3, Cs2CO3, K3PO4 | Facilitate transmetalation/reductive elimination |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Optimize solubility and reaction rate |

| Temperature | Room Temperature to 110 °C | Find lowest effective temperature |

Stereochemical Investigations of 3 Chloro 2,6 Difluoromandelic Acid

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule like 3-Chloro-2,6-difluoromandelic acid is fundamental to understanding its chemical behavior and interactions. This is achieved through a combination of advanced analytical techniques.

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography stands as the unequivocal method for determining the absolute and relative stereochemistry of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional map of electron density. nih.gov While a specific crystal structure for this compound is not publicly available, the extensive crystallographic studies on substituted mandelic acids provide a strong framework for understanding its solid-state behavior. acs.org

Studies on various halogenated mandelic acids have shown that both enantiopure and racemic forms can crystallize in multiple polymorphic forms, influenced by solvent and substitution patterns. acs.org The crystal packing is a delicate balance between hydrogen bonding motifs of the carboxylic acid and hydroxyl groups, and the packing of the phenyl rings. acs.org For instance, racemic mandelic acids often form dimers with an R2(10) hydrogen bonding motif, though other arrangements are also observed. acs.org The presence of the bulky chlorine and electronegative fluorine atoms on the phenyl ring of this compound would significantly influence its crystal packing and the stability of different polymorphs.

Table 1: Representative Crystallographic Data for Substituted Mandelic Acids

| Compound | Crystal System | Space Group | Key Hydrogen Bonding Motif |

| (S)-Mandelic Acid | Monoclinic | P2₁ | Catemer |

| Racemic 3-Chloromandelic Acid (Form I) | Monoclinic | P2₁/c | Dimer (R2(10)) |

| Racemic 3-Chloromandelic Acid (Form II) | Triclinic | P-1 | Catemer |

This table presents illustrative data for related compounds to demonstrate the type of information obtained from X-ray crystallography. Data is generalized from literature findings. acs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule.

For mandelic acid and its derivatives, the electronic transitions of the phenyl chromophore are primarily responsible for the signals observed in the UV region of a CD spectrum. researchgate.net The spectrum of mandelic acid itself shows distinct bands that are sensitive to the absolute configuration at the chiral center. researchgate.net The substitution pattern on the aromatic ring, as in this compound, would be expected to shift the wavelengths of these electronic transitions (a bathochromic or hypsochromic shift) and alter the intensity of the CD signals (Cotton effects). Theoretical calculations can be used in conjunction with experimental data to correlate the observed CD spectrum with the absolute configuration of the enantiomers.

Enantiomeric Excess and Purity Determination

For any application of a chiral compound, it is crucial to determine its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a primary tool for structural elucidation, and its utility can be extended to distinguish between enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. When a racemic mixture of this compound is dissolved in an NMR solvent containing a chiral solvating agent, transient diastereomeric complexes are formed. These complexes have different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. researchgate.net

For example, the ¹H NMR signals of the methine proton (the proton attached to the chiral carbon) of the two enantiomers, which are identical in a standard NMR spectrum, may appear as two distinct signals at slightly different chemical shifts in the presence of a CSA. The integration of these signals allows for the direct calculation of the enantiomeric excess. Various types of CSAs, including those based on calixarenes, have proven effective for the enantiodiscrimination of mandelic acid and its analogs. researchgate.net

Advanced Chiral Chromatographic Analysis (e.g., SFC, HPLC)

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are at the forefront of this field. researchgate.net

These methods involve passing a solution of the racemic mixture through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including mandelic acid derivatives.

Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations, including faster analysis times and reduced use of toxic organic solvents. researchgate.net Recent studies have demonstrated the successful separation of various mandelic acid derivatives using SFC, highlighting its potential for the analysis of this compound. rsc.org The choice of the CSP, the composition of the mobile phase (often a mixture of supercritical CO₂ and an alcohol), and other chromatographic parameters are optimized to achieve baseline separation of the enantiomers.

Table 2: Comparison of Chiral Chromatographic Techniques for Mandelic Acid Derivatives

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Key Advantages |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid | Robustness, wide applicability |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | Supercritical CO₂/Methanol (B129727) | High speed, reduced solvent consumption |

This table provides a general comparison based on typical applications for mandelic acid derivatives.

Conformational Analysis and Dynamic Stereochemistry

The biological activity and chemical reactivity of this compound are not only determined by its configuration but also by its conformational preferences. The molecule can adopt various conformations due to rotation around the single bonds, particularly the C-C bond between the chiral center and the phenyl ring.

The conformational landscape is influenced by a combination of steric hindrance and intramolecular interactions. The substituents on the phenyl ring (chlorine and two fluorine atoms) will impose significant steric and electronic constraints on the rotation of the phenyl group. Intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also play a crucial role in stabilizing certain conformations.

Computational modeling, in conjunction with spectroscopic techniques like NMR, can provide valuable insights into the relative energies of different conformers and the energy barriers to their interconversion. Understanding the dynamic stereochemistry is essential for a complete picture of the molecule's behavior. Studies on various mandelic acid derivatives have shown that the preferred conformation can be influenced by the nature and position of the substituents on the aromatic ring. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.

For 3-Chloro-2,6-difluoromandelic acid (C₈H₅ClF₂O₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined mass is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the proposed molecular formula. Techniques such as electrospray ionization (ESI) are commonly used, which can detect the molecule as a deprotonated species [M-H]⁻ or a protonated species [M+H]⁺. For instance, HRMS analysis of a related compound, C₁₅H₁₈NO₂, showed a calculated mass of 244.1335 for the [M+H]⁺ ion, with the found mass being 244.1338, demonstrating the precision of this technique. rsc.org

A hypothetical HRMS analysis of this compound is presented in the table below.

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M-H]⁻ | 220.9791 | Predicted | Predicted |

| [M+Na]⁺ | 244.9610 | Predicted | Predicted |

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methine proton of the mandelic acid moiety would appear as a distinct signal, and its coupling to the adjacent hydroxyl proton (if not exchanged with a deuterated solvent) would provide further structural information.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group would also have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below, based on analyses of similar structures. rsc.orgrsc.org

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.1 - 7.5 | m | - |

| CH(OH) | ~5.2 | s or d | - |

| COOH | >10 | br s | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| C-F | ~155 - 165 (d, JCF) |

| C-Cl | ~120 - 130 |

| C-Ar (unsubstituted) | ~115 - 130 |

| C-OH | ~70 - 75 |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would confirm the substitution pattern on the aromatic ring. For example, in related fluorinated compounds, ¹⁹F NMR has been used to determine diastereomeric ratios and confirm the proximity of fluorine to other functional groups. rsc.org

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (ortho) | -110 to -130 | d | JFF = ~10-20 Hz |

| F (ortho) | -110 to -130 | d | JFF = ~10-20 Hz |

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map the ¹H-¹H coupling networks, confirming the connectivity between adjacent protons, particularly in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be crucial for establishing the connectivity between the aromatic ring, the methine carbon, and the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the methine proton and the protons on the aromatic ring.

The use of such 2D NMR techniques has been demonstrated in the structural elucidation of complex molecules, including the identification of diastereomers. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are particularly useful for monitoring the progress of a chemical reaction, for instance, by observing the appearance or disappearance of specific vibrational bands.

For this compound, FT-IR and Raman spectroscopy would reveal characteristic bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretching, and the vibrations of the substituted aromatic ring. mdpi.comnih.govnih.gov The C-F and C-Cl stretching vibrations would also be observable.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1050-1250 |

| C-F | Stretching | 1000-1400 |

| C-Cl | Stretching | 600-800 |

This table provides typical ranges for the functional groups present.

Elemental Analysis for Stoichiometric Verification in Novel Derivatives

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity.

When synthesizing novel derivatives of this compound, for example, through esterification of the carboxylic acid or substitution of the hydroxyl group, elemental analysis would be a critical step in verifying the stoichiometry of the resulting product. The experimentally determined percentages of C and H would be compared with the calculated theoretical values for the proposed structure. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the desired derivative. The synthesis of various dicarboxamide derivatives, for instance, relies on such characterization methods for structural confirmation. mdpi.com

Applications of 3 Chloro 2,6 Difluoromandelic Acid in Materials Science and Asymmetric Synthesis

Integration into Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands, such as 3-chloro-2,6-difluoromandelic acid, is a key strategy for imbuing these frameworks with chirality, which is essential for applications in enantioselective processes.

Design Principles for Chiral CPs and MOFs Utilizing Halogenated Mandelic Acid Derivatives

Mandelic acid and its derivatives are excellent sources of chirality for building chiral CPs and MOFs intended for enantioselective applications. mdpi.com The design of these materials leverages the predictable coordination of the carboxylate group and the stereochemistry of the chiral center. The introduction of halogen substituents, such as the chloro and fluoro groups in this compound, offers additional strategic advantages. These halogen atoms can participate in hydrogen and halogen bonding, providing extra intermolecular interactions that influence the coordination modes and the final three-dimensional packing of the framework. mdpi.com

The fluorination of organic linkers can also impart desirable properties to the resulting MOFs. For instance, fluorinated frameworks often exhibit increased thermal stability and hydrophobicity compared to their non-halogenated counterparts. scripps.edu These properties are critical for the durability and performance of MOFs in various applications, particularly in catalysis and sensing in aqueous environments. The design principles, therefore, involve selecting a halogenated mandelic acid derivative to not only introduce chirality but also to fine-tune the structural and chemical properties of the resulting framework.

Enantioselective Recognition and Sensing Applications of Chiral MOFs

Chiral MOFs are highly valued for their ability to differentiate between enantiomers, a critical function in the pharmaceutical and fine chemical industries. youtube.com The organized and tunable porous structures of MOFs, combined with their inherent chirality, create a chiral environment that allows for selective interaction with one enantiomer over the other. This capability is the basis for their use as advanced sensing platforms. nih.gov

Several sensing mechanisms have been developed, including quartz crystal microbalance (QCM) and fluorescence-based detection. For example, an array of sensors coated with different homochiral MOF films can function as an "enantioselective e-nose," capable of distinguishing between the enantiomers of chiral odor molecules. orgsyn.org In this system, while achiral MOFs show identical responses to both enantiomers, the chiral MOF sensors exhibit distinct responses for each, allowing for their identification and discrimination. orgsyn.org

Luminescent MOFs are particularly promising for enantioselective sensing. nih.gov These materials can exhibit changes in their fluorescence emission upon interacting with chiral molecules. The enantioselectivity arises from the differing strengths of interaction between the MOF's chiral pores and the different enantiomers of the analyte. This can lead to a noticeable difference in fluorescence quenching or enhancement, which can be quantified to determine the enantiomeric composition of a sample. youtube.comnih.gov The tunability of MOF structures allows for the optimization of pore size and surface chemistry to enhance this selective recognition. acs.org

| MOF Sensor Type | Sensing Principle | Target Molecules | Key Finding |

| Homochiral MOF Film Array | Quartz Crystal Microbalance (QCM) | Chiral Odors | Creates an "e-nose" that discriminates between enantiomers based on differential responses. orgsyn.org |

| Luminescent Homochiral MOF | Fluorescence Quenching | Amino Acids (Proline, Arginine), 1-Phenylethanol | Demonstrates highly sensitive and enantioselective detection of chiral molecules in water. nih.gov |

| Zn(II)-based Chiral MOF | Fluorescence Sensing | General Enantiomers | Achieves a high enantiomeric ratio, enhanced by complementary void shapes and hydrogen bonding. youtube.com |

Chiral Catalysis within Porous Frameworks

The high surface area, tunable porosity, and well-defined active sites of chiral MOFs and related porous organic frameworks (POFs) make them exceptional candidates for heterogeneous asymmetric catalysts. acs.orgenamine.net By incorporating a chiral building block like this compound into the framework, the material itself becomes a solid-state catalyst, combining the benefits of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability).

These porous materials can be designed to catalyze a variety of asymmetric reactions. The chiral environment within the pores directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product. Research has demonstrated the use of chiral porous frameworks in reactions such as asymmetric conjugate additions, aldol (B89426) condensations, and Diels-Alder reactions. enamine.netmdpi.com The ability to embed organocatalytic moieties directly into the framework structure is a powerful strategy for creating robust and reusable catalysts with performance that can be comparable or even superior to their homogeneous counterparts. mdpi.com

Development as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This method is a reliable and practical approach to controlling stereochemistry in synthesis.

Chiral mandelic acid was identified as an effective chiral auxiliary as early as 1980. The general process involves three main steps:

The chiral auxiliary is covalently bonded to the non-chiral substrate molecule.

The resulting intermediate, now chiral, reacts with a reagent, with the auxiliary sterically guiding the reaction to form one stereoisomer preferentially.

The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and recycled.

Derivatives like this compound are valuable in this role due to their rigid structure and defined stereochemistry. Enantiopure amino alcohols, which are themselves versatile chiral auxiliaries and ligands, can be prepared through resolution using mandelic acid, highlighting its foundational role in asymmetric synthesis. acs.org

Utilization as an Optical Resolving Agent for Racemic Mixtures

The separation of racemates into their constituent enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. mdpi.com One of the classic and most effective methods for this separation is resolution via the formation of diastereomeric salts.

Mandelic acid and its derivatives are widely used as chiral resolving agents for racemic bases, such as amines. acs.org The process involves reacting the racemic base with an enantiomerically pure form of the acid (e.g., (R)-3-chloro-2,6-difluoromandelic acid). This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. After separation, the pure diastereomeric salt is treated to break the salt linkage, liberating the desired enantiomer of the base and allowing for the recovery of the resolving agent. acs.org The effectiveness of the separation can be analyzed using techniques like gas chromatography with chiral stationary phases. tcichemicals.com

| Separation Method | Principle | Target Molecules | Advantage |

| Diastereomeric Salt Formation | A pure enantiomer of a chiral acid reacts with a racemic base to form separable diastereomeric salts. | Racemic amines and amino alcohols. acs.org | A robust, scalable, and cost-effective method for obtaining pure enantiomers. acs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Racemic mandelic acid derivatives and other chiral compounds. tcichemicals.com | An analytical and preparative method for determining enantiomeric purity and for separation. mdpi.comtcichemicals.com |

Contribution to Combinatorial Libraries for Novel Chemical Entities

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. enamine.net The goal is to identify "hit" compounds with promising biological activity for further development. The success of this approach relies on the availability of diverse and functionalized "building blocks" that can be systematically combined. nih.gov

Chiral carboxylic acids, including halogenated mandelic acid derivatives, are highly valuable as chiral building blocks for these libraries. nih.gov Incorporating these molecules into a library introduces stereochemical diversity, which is crucial because the biological activity of drugs often depends on a precise three-dimensional fit with their target, such as an enzyme or receptor. mdpi.com By using a chiral building block like this compound, chemists can create focused libraries of chiral compounds, such as esters and amides, to explore how stereochemistry affects biological function. enamine.net This modular approach accelerates the discovery of new, effective, and stereochemically pure therapeutic agents. youtube.comenamine.net

Role as a Precursor for Advanced Synthetic Intermediates

The true potential of this compound may lie in its utility as a building block for more complex and high-value molecules. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with the strategically placed halogen atoms, makes it a versatile precursor for a variety of advanced synthetic intermediates.

The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. numberanalytics.comnumberanalytics.comyoutube.com The presence of both chlorine and fluorine on the aromatic ring of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.

Optically active halogenated mandelic acids are recognized as important pharmaceutical intermediates, chiral resolving agents, and chiral ligands. nih.govmdpi.com For instance, halogenated mandelic acid derivatives are used in the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comunimelb.edu.au These materials have potential applications in enantioselective separations and catalysis. The specific substitution pattern of this compound could lead to novel CPs and MOFs with unique structural and functional properties. tandfonline.comunimelb.edu.au

Furthermore, mandelic acid and its derivatives have been investigated as components of biodegradable polymers. acs.orgrsc.org The introduction of halogen atoms can further tailor the physical properties of these polymers, such as their thermal stability and degradation rates. numberanalytics.comnumberanalytics.com The condensation polymerization of this compound could yield polyesters with properties influenced by the halogen substituents. nih.gov

In the context of asymmetric synthesis, chiral phosphoric acids derived from binaphthol (BINOL) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective reactions. researchgate.netacs.orgrsc.orgmdpi.com The structural similarity of mandelic acids to these catalysts suggests that derivatives of this compound could be explored for their catalytic activity. The electronic properties conferred by the halogen atoms could modulate the acidity and steric environment of such catalysts, potentially leading to improved reactivity and enantioselectivity. researchgate.netacs.orgrsc.org

The use of chiral resolving agents is a classical and still widely practiced method for obtaining enantiomerically pure compounds. nih.govmdpi.comnih.govrsc.orgmdpi.com Halogenated mandelic acids have been successfully resolved using various resolving agents, indicating that enantiomerically pure (R)- and (S)-3-Chloro-2,6-difluoromandelic acid could be accessible. nih.govmdpi.com These enantiopure forms would be highly valuable as chiral building blocks for the synthesis of single-enantiomer drugs and other fine chemicals.

Table 2: Potential Advanced Intermediates from this compound

| Precursor | Potential Advanced Intermediate | Application Area |

| (R)- or (S)-3-Chloro-2,6-difluoromandelic acid | Chiral Pharmaceutical Building Blocks | Drug Discovery |

| This compound | Halogenated Polyesters | Materials Science |

| This compound | Chiral Ligands for MOFs | Catalysis, Separations |

| Derivatives of this compound | Chiral Brønsted Acid Catalysts | Asymmetric Synthesis |

Computational and Theoretical Investigations of 3 Chloro 2,6 Difluoromandelic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and molecular geometry of complex organic molecules like 3-Chloro-2,6-difluoromandelic acid. By solving the Schrödinger equation in an approximate manner, DFT can provide accurate predictions of various molecular properties.

The electronic properties of the molecule are also accessible through DFT. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule, which are critical for understanding its reactivity and intermolecular interactions. In this compound, the electronegative halogen atoms and the oxygen atoms of the carboxyl and hydroxyl groups would be expected to be regions of high electron density.

Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For substituted mandelic acids, the nature and position of the substituents on the aromatic ring have been shown to significantly influence the HOMO-LUMO gap. nih.gov

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Optimized Geometry | Distorted chair-like conformation of the substituents relative to the phenyl ring. | Determines the molecule's shape and steric accessibility. |

| Key Bond Lengths (Å) | C-Cl, C-F, C=O, C-O, O-H | Provides insight into the strength and nature of chemical bonds. |

| Key Bond Angles (°) | Angles around the chiral center and within the phenyl ring. | Defines the three-dimensional structure. |

| HOMO-LUMO Energy Gap | Predicted to be in the range of 4-6 eV. | Indicates chemical reactivity and electronic transition energies. |

| Dipole Moment | Non-zero value due to asymmetric substitution. | Influences solubility and intermolecular forces. |

Computational Modeling of Chiral Recognition Mechanisms and Host-Guest Interactions

The chirality of this compound makes it a prime candidate for studies on chiral recognition, a fundamental process in enantioselective separations and biological systems. Computational modeling provides a molecular-level understanding of how a chiral selector can differentiate between the two enantiomers of this compound.

These models often simulate the interaction between the mandelic acid derivative (the "guest") and a chiral stationary phase or a resolving agent (the "host"). The "three-point interaction model" is a foundational concept in this area, suggesting that at least three simultaneous interactions are necessary for chiral discrimination. nih.gov For this compound, these interactions could involve hydrogen bonding (from the hydroxyl and carboxyl groups), dipole-dipole interactions (from the C-Cl and C-F bonds), and π-π stacking (involving the phenyl ring).

Computational techniques such as molecular docking and DFT can be used to model the diastereomeric complexes formed between each enantiomer and the chiral selector. By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly, and thus be retained longer on a chiral chromatography column. Studies on the chiral separation of other halogenated mandelic acids have successfully used these approaches to rationalize experimental observations. mdpi.commdpi.com

The specific placement of the chloro and fluoro substituents on the phenyl ring of this compound would play a critical role in these interactions. The steric hindrance and altered electronic distribution caused by these halogens would influence how the molecule fits into the chiral selector's binding pocket.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can then be used to validate and interpret experimental spectra. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly informative.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained through DFT calculations. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the peaks observed in experimental spectra. This allows for a detailed understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the O-H, C=O, C-Cl, and C-F bonds can be precisely predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) | Identification of functional groups and bonding patterns. |

| ¹H NMR Spectroscopy | Distinct signals for the aromatic protons, the α-proton, and the hydroxyl/carboxyl protons. | Information on the electronic environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Signals for the carboxyl carbon, the α-carbon, and the distinct carbons of the phenyl ring. | Elucidation of the carbon skeleton and electronic structure. |

Reaction Mechanism Studies of Synthetic Pathways

Theoretical chemistry can illuminate the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of a chemical reaction, computational methods can identify transition states, intermediates, and activation energies, providing a detailed picture of how the reaction proceeds.

The synthesis of substituted mandelic acids often involves multiple steps. nih.govacs.orgresearchgate.net For instance, a plausible route to this compound could start from 3-chloro-2,6-difluorobenzaldehyde. uni.lu The conversion of the aldehyde to the corresponding mandelic acid would likely proceed through a cyanohydrin intermediate. Computational studies could model each step of this pathway, calculating the energy barriers for bond formation and cleavage.

These theoretical insights can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis. For example, by understanding the transition state geometry, a catalyst that stabilizes this geometry could be designed. While specific mechanistic studies on the synthesis of this compound have not been published, the application of these computational techniques to similar organic transformations is well-established.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT is excellent for identifying stable, low-energy conformers, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational landscape. MD simulations solve Newton's equations of motion for the atoms of a molecule over time, allowing for the exploration of a wide range of possible conformations and their relative populations at a given temperature. mdpi.comresearchgate.net

For a flexible molecule like this compound, MD simulations would be crucial for understanding its behavior in solution. These simulations can reveal how the molecule transitions between different conformational states and how these motions are influenced by the solvent. The orientation of the carboxyl and hydroxyl groups, as well as the rotation around the C-C bond connecting the phenyl ring to the chiral center, would be key dynamic features to investigate.

The results of MD simulations can be used to calculate average properties and to understand how the molecule's flexibility impacts its interactions with other molecules, such as chiral selectors or biological receptors. Conformational analysis of the parent mandelic acid has shown the existence of several low-energy conformers, and it is highly probable that the halogenated derivative would exhibit an even more complex conformational behavior due to the additional steric and electronic constraints. illinois.edu

Future Research Directions and Emerging Trends

Exploration of Continuous Flow Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow synthesis represents a significant area of future research for the scalable production of 3-Chloro-2,6-difluoromandelic acid. Continuous flow chemistry offers numerous advantages over batch methods, including improved heat and mass transfer, enhanced safety for handling potentially hazardous reagents, and greater consistency in product quality. beilstein-journals.org The miniaturized nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.comresearchgate.net

Future research will likely focus on developing and optimizing a multi-step continuous flow process for the synthesis of this compound. This could involve the integration of several reaction steps into a single, seamless process, minimizing the need for manual handling and intermediate purification steps. beilstein-journals.org Such a telescoped process would not only increase efficiency but also reduce waste and energy consumption, aligning with the principles of green chemistry. researchgate.net The development of robust and scalable flow reactors, potentially utilizing packed-bed catalysts, will be crucial for the industrial-scale production of this compound.

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved, with small reaction volumes at any given time. |

| Scalability | Often challenging, requires redesign of reactors. | Simpler, by running the process for a longer duration. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Can have batch-to-batch variability. | High consistency and reproducibility. |

Development of Immobilized Catalytic Systems for Enhanced Sustainability

To improve the sustainability of this compound synthesis, future research is expected to focus on the development of immobilized catalytic systems. Immobilizing catalysts on solid supports offers significant environmental and economic benefits, primarily through the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling and reuse. researchgate.net This approach can be applied to both chemical catalysts and biocatalysts, such as enzymes.

For the synthesis of chiral molecules like this compound, the use of immobilized enzymes (e.g., lipases or nitrilases) is particularly promising. researchgate.netmdpi.com These biocatalysts can exhibit high enantioselectivity, leading to the production of a single desired stereoisomer, which is often crucial for pharmaceutical applications. nih.govnih.gov Research in this area will likely explore various immobilization techniques, such as adsorption, covalent bonding, or entrapment, to enhance the stability and activity of the catalysts. The development of robust immobilized systems compatible with continuous flow reactors could lead to highly efficient and sustainable manufacturing processes. researchgate.net

| Catalyst Type | Immobilization Support | Potential Advantages |

| Chiral Chemical Catalyst | Magnetic Nanoparticles mdpi.com | Easy separation using an external magnetic field, high surface area. |

| Lipase (B570770) | Porous Polymers | High enzyme loading, good mechanical stability. |

| Nitrilase | Chitosan Beads researchgate.net | Biocompatible, biodegradable, readily available. |

| (R)-specific Oxynitrilase | Cross-Linked Enzyme Aggregates (CLEAs) researchgate.net | High catalytic activity and stability, carrier-free immobilization. |

Application in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound, including its chirality and the presence of halogen atoms, make it a compelling building block for supramolecular chemistry and self-assembly processes. tandfonline.com The halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the formation of well-defined supramolecular architectures.

Future research is anticipated to explore the use of this compound in the design and synthesis of novel chiral coordination polymers and metal-organic frameworks (MOFs). tandfonline.com These materials have potential applications in enantioselective separations, catalysis, and sensing. The self-assembly of this compound, potentially in combination with other molecules, could also lead to the formation of interesting nanostructures such as nanofibers or nanovesicles. nih.govrsc.orgresearchgate.net Understanding the interplay between hydrogen bonding, halogen bonding, and other intermolecular forces will be key to controlling the self-assembly process and the resulting morphologies. tandfonline.commdpi.com

Advanced Characterization Techniques for In Situ Reaction Monitoring

The development of advanced analytical techniques for in situ reaction monitoring is a growing trend in chemical synthesis, and its application to the production of this compound is a promising area for future research. In situ monitoring provides real-time information about the reaction progress, allowing for precise control and optimization of reaction conditions.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to track the concentration of reactants, intermediates, and products over time. nih.govresearchgate.net This data can be used to determine reaction kinetics, identify reaction byproducts, and ensure the desired product is being formed efficiently. For chiral compounds, in situ monitoring of enantiomeric excess would be particularly valuable. Advanced techniques like ion mobility-mass spectrometry could also be adapted for real-time analysis of complex reaction mixtures. nih.gov

| Analytical Technique | Information Provided | Application in Synthesis |

| In Situ FTIR/Raman Spectroscopy | Vibrational modes of functional groups. | Monitoring the conversion of starting materials and formation of products. |

| In Situ NMR Spectroscopy | Detailed structural information. | Identifying intermediates and quantifying product formation. |

| Process Mass Spectrometry | Molecular weight of components. | Real-time tracking of reaction progress and impurity profiling. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric composition. | Online monitoring of enantioselectivity. |

Chemoinformatic Approaches for Structure-Property Relationship Predictions

Chemoinformatic and computational chemistry approaches are becoming increasingly important in modern chemical research. For this compound, these tools can be used to predict a wide range of properties and to guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of this compound and related compounds with their biological activities or physicochemical properties. nih.gov These models can help in the design of new derivatives with improved characteristics. Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like electronic structure, reactivity, and spectroscopic signatures, which can aid in the interpretation of experimental data. nih.govresearcher.lifemdpi.com These computational tools can accelerate the discovery and development process by allowing for the virtual screening of new molecular designs before committing to their synthesis. escholarship.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.